molecular formula C19H29NOS2 B14238144 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol CAS No. 244221-76-9

1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol

Cat. No.: B14238144
CAS No.: 244221-76-9
M. Wt: 351.6 g/mol
InChI Key: JESFEHVRCYZBKP-UHFFFAOYSA-N
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Description

1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a dodecan-2-ol chain attached to a benzothiazole ring via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol typically involves the reaction of 1,3-benzothiazole-2-thiol with a suitable dodecan-2-ol derivative. One common method involves the nucleophilic substitution reaction where 1,3-benzothiazole-2-thiol reacts with a halogenated dodecan-2-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in the dodecan-2-ol chain can participate in substitution reactions to form esters, ethers, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acid chlorides, alkyl halides, and bases like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfanyl derivatives.

    Substitution: Esters, ethers, and other substituted products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with GABA receptors and sodium channels, influencing neuronal activity and exhibiting anticonvulsant effects . The sulfanyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol is unique due to its specific dodecan-2-ol chain, which imparts distinct physicochemical properties and biological activities. The presence of the long alkyl chain enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.

Properties

CAS No.

244221-76-9

Molecular Formula

C19H29NOS2

Molecular Weight

351.6 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanyl)dodecan-2-ol

InChI

InChI=1S/C19H29NOS2/c1-2-3-4-5-6-7-8-9-12-16(21)15-22-19-20-17-13-10-11-14-18(17)23-19/h10-11,13-14,16,21H,2-9,12,15H2,1H3

InChI Key

JESFEHVRCYZBKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CSC1=NC2=CC=CC=C2S1)O

Origin of Product

United States

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